molecular formula C23H18BrFN2O2 B14096667 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol

2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol

Cat. No.: B14096667
M. Wt: 453.3 g/mol
InChI Key: FVRKEACAUOJLFV-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol is a complex organic compound that features a pyrazole ring substituted with bromophenyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with bromophenyl and fluorobenzyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorobenzyl groups may enhance its binding affinity and specificity for these targets, leading to modulation of biological pathways . Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H18BrFN2O2

Molecular Weight

453.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H18BrFN2O2/c1-14-22(15-6-8-17(24)9-7-15)23(27-26-14)19-11-10-18(12-21(19)28)29-13-16-4-2-3-5-20(16)25/h2-12,28H,13H2,1H3,(H,26,27)

InChI Key

FVRKEACAUOJLFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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